![molecular formula C14H23ClOSi B2399849 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane CAS No. 2108355-43-5](/img/structure/B2399849.png)
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane, also known as CMPTMS, is a chemical compound that is widely used in scientific research. This compound is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane involves the formation of covalent bonds between the inorganic material and the organic polymer. The silane group in 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane reacts with the hydroxyl groups on the surface of the inorganic material, while the methoxy group reacts with the organic polymer. This results in the formation of a strong covalent bond between the two materials.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane. This compound is not used in drug development or for medical purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This makes it useful in the development of composite materials, coatings, and adhesives. However, 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane has some limitations. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for the use of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in scientific research. One area of interest is the development of new composite materials for use in various industries, such as aerospace and automotive. Another area of interest is the development of new coatings and adhesives for use in various applications, such as corrosion protection and anti-fouling. Additionally, there is potential for the use of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in the development of new drug delivery systems, as it has been shown to improve the adhesion between inorganic materials and organic polymers.
Synthesemethoden
The synthesis of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane involves the reaction of 3-chloro-4-methylphenol with 2-bromo-2-methylpropyltrimethylsilane in the presence of a base. The reaction produces 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane as the main product, along with some side products.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is widely used in scientific research as a silane coupling agent. It is used to improve the adhesion between inorganic materials and organic polymers. This compound is particularly useful in the development of composite materials, such as dental composites, which require strong adhesion between the inorganic filler and the organic matrix. 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is also used in the development of coatings and adhesives.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-11-7-8-12(9-13(11)15)10-16-14(2,3)17(4,5)6/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJABRHRGQEDEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(C)(C)[Si](C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

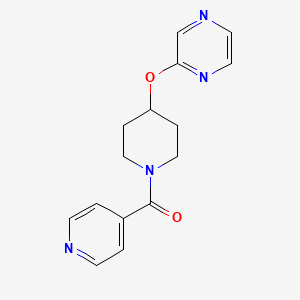
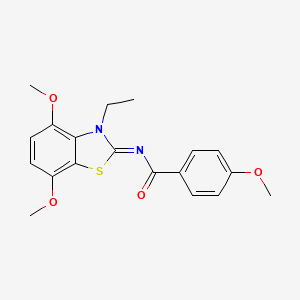
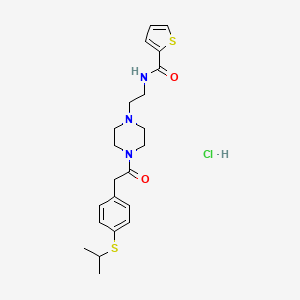
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
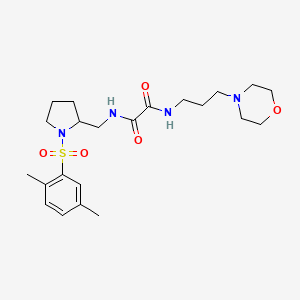
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
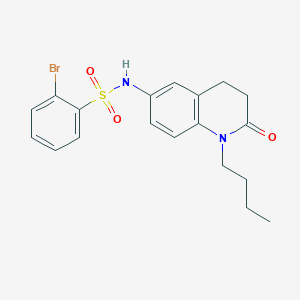

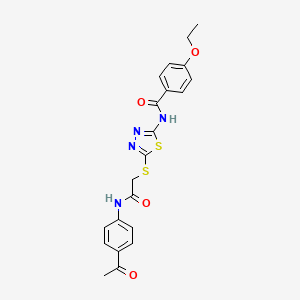
![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)